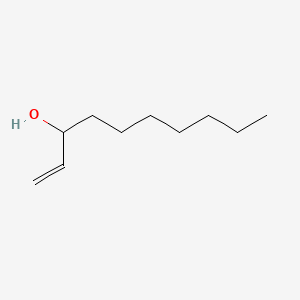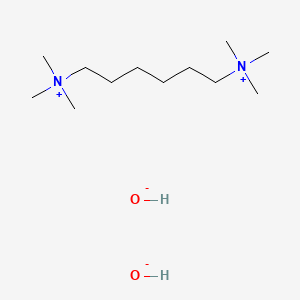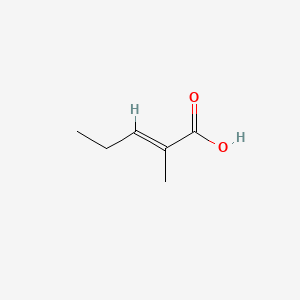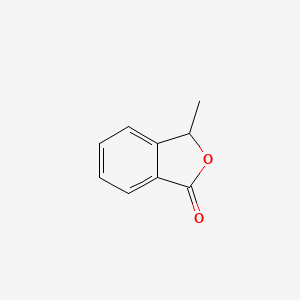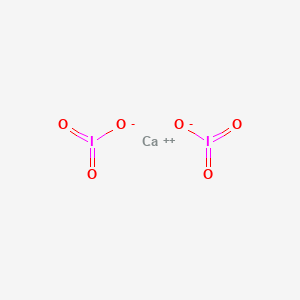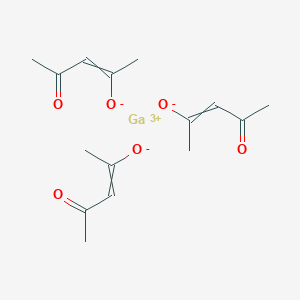
Tris(pentane-2,4-dionato-O,O')gallium
Übersicht
Beschreibung
Tris(pentane-2,4-dionato-O,O’)gallium, also known as Gallium(III) acetylacetonate, is a coordination complex with three acetylacetone ligands . It has the molecular formula C15H21GaO6 and a molecular weight of 367.047 . This compound is used in research on gallium-containing materials .
Synthesis Analysis
While specific synthesis methods for Tris(pentane-2,4-dionato-O,O’)gallium were not found in the search results, similar complexes have been prepared via nitration of tris (2,4-pentanedionato-κ2 O,O’)cobalt (III) with a solution of copper (II) nitrate in glacial acetic acid .Molecular Structure Analysis
The molecule has D3 symmetry and is isomorphous with other octahedral tris(acetylacetonate)s . More detailed structural analysis would require additional information or resources.Physical And Chemical Properties Analysis
Tris(pentane-2,4-dionato-O,O’)gallium is a monoclinic white powder . It has a molecular weight of 367.047 . The enthalpy of formation is -1356 ± 11 kJ/mol .Wissenschaftliche Forschungsanwendungen
High-Energy Materials
- Specific Scientific Field: Theoretical and Computational Chemistry .
- Summary of the Application: Tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes, which include “Tris(pentane-2,4-dionato-O,O’)gallium”, are being studied as a new type of highly energetic materials . These compounds are being explored for their potential use in industries that require high-energy materials, such as explosives, fuels, and propellants .
- Methods of Application or Experimental Procedures: The study combined Density Functional Theory calculations with experimental data to evaluate the high-energy properties of these complexes . The analysis included the evaluation of Bond Dissociation Energies (BDE) of the C-NO2 bonds and Molecular Electrostatic Potentials (MEP) .
- Results or Outcomes: The analysis showed that these compounds may act as high-energy molecules . The measured heat of combustion for the Co(AcAc-NO2)3 complex was 14,133 J/g, confirming the high-energy properties of this compound .
Catalyst for Polymerization
- Specific Scientific Field: Polymer Chemistry .
- Summary of the Application: “Tris(pentane-2,4-dionato-O,O’)gallium” is used as a catalyst in the polymerization of ethylene . Ethylene polymerization is a crucial process in the production of polyethylene, a common plastic material with numerous applications.
- Methods of Application or Experimental Procedures: The compound is introduced into a reaction vessel containing ethylene gas. Under the right conditions, it catalyzes the polymerization process, facilitating the formation of long-chain polyethylene molecules .
- Results or Outcomes: The use of “Tris(pentane-2,4-dionato-O,O’)gallium” as a catalyst can enhance the efficiency of the polymerization process, leading to higher yields of polyethylene .
Formation of Polyurethane Foam
- Specific Scientific Field: Polymer Chemistry .
- Summary of the Application: “Tris(pentane-2,4-dionato-O,O’)gallium” is also used in the formation of polyurethane foam . Polyurethane foam is a versatile material used in a wide range of applications, from insulation and padding to packaging and sponges.
- Methods of Application or Experimental Procedures: The compound acts as a catalyst in the reaction between a polyol and an isocyanate, the two primary components of polyurethane foam .
- Results or Outcomes: The use of “Tris(pentane-2,4-dionato-O,O’)gallium” can improve the properties of the resulting foam, such as its density, flexibility, and resilience .
Thermochemistry
- Specific Scientific Field: Thermochemistry .
- Summary of the Application: “Tris(pentane-2,4-dionato-O,O’)gallium” is studied for its thermochemical properties . Understanding these properties can provide valuable insights into its stability, reactivity, and potential uses in various chemical processes.
- Methods of Application or Experimental Procedures: The thermochemical properties of the compound are typically studied using various experimental and computational methods . These may include calorimetry, spectroscopy, and quantum chemical calculations .
- Results or Outcomes: The enthalpy of formation of “Tris(pentane-2,4-dionato-O,O’)gallium” in the gas phase is -1356 ± 11 kJ/mol . This data can be used to predict the compound’s behavior in different chemical reactions .
Safety And Hazards
Zukünftige Richtungen
Tris(pentane-2,4-dionato-O,O’)gallium has seen extensive use in various fields of research and industry due to its unique physical and chemical properties. It is used in research on gallium-containing materials , and gallium oxide thin films can be created with atomic layer epitaxy (ALE) by combining gallium acetylacetonate with either water or ozone as the precursor . Future research directions could include further exploration of these applications and potential new uses for this compound.
Eigenschaften
IUPAC Name |
gallium;4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYYAYJIGYODSD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21GaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pentane-2,4-dionato-O,O')gallium | |
CAS RN |
14405-43-7 | |
| Record name | Tris(pentane-2,4-dionato-O,O')gallium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




